Z-D-Lys-obzl benzenesulfonate
Description
Contextualization within Protected Amino Acid Chemistry
In chemical synthesis, particularly in the assembly of peptides, it is crucial to control which parts of a molecule react. wikipedia.org Amino acids, like lysine (B10760008), possess multiple reactive sites: an α-amino group, an α-carboxyl group, and, in the case of lysine, a side-chain ε-amino group. sci-hub.se To direct a reaction to a specific site, chemists use "protecting groups" to temporarily block the other reactive functional groups. wikipedia.org
Z-D-Lys-obzl benzenesulfonate (B1194179) is an example of a doubly protected amino acid. researchgate.net
The Z-group (Benzyloxycarbonyl, Cbz): This group protects the α-amino group. bachem.com It is a well-established protecting group in solution-phase peptide synthesis and is stable under many conditions but can be removed when needed, typically by methods like catalytic hydrogenolysis or treatment with strong acids. bachem.comhighfine.com
The Obzl group (Benzyl ester): This group protects the α-carboxyl group. libretexts.org Similar to the Z-group, benzyl (B1604629) esters are often removed by hydrogenolysis. wikipedia.orglibretexts.org
This specific protection scheme leaves the ε-amino group of the lysine side chain available for chemical modification, making the compound a suitable building block for creating specific linkages at that position. bertin-bioreagent.comcaymanchem.com The use of protecting groups that can be removed under similar conditions (like hydrogenolysis for both Z and Obzl) can be a strategic choice in a synthetic plan. wikipedia.orglibretexts.org
Significance of D-Lysine Derivatives in Complex Molecule Synthesis
While most naturally occurring proteins are built from L-amino acids, molecules containing their non-natural mirror images, D-amino acids, are of significant interest in medicinal chemistry and materials science. lifetein.com The incorporation of D-amino acids, such as D-lysine, into peptide chains can confer important properties. Notably, peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes in the body, which typically target L-amino acid peptide bonds. lifetein.com This increased stability is a highly desirable attribute for peptide-based drug candidates.
Furthermore, D-amino acid derivatives are crucial building blocks for the total synthesis of certain natural products that contain these non-standard components. lifetein.com They are also used to create peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Therefore, protected D-lysine derivatives like Z-D-Lys-obzl benzenesulfonate are essential tools for chemists seeking to introduce these specific stereochemical features into complex synthetic targets. nih.govresearchgate.net
Overview of Research Trajectories Involving this compound
Research utilizing this compound and structurally similar protected lysine derivatives focuses on its application as a versatile synthetic intermediate. chemimpex.com Its primary role is as a building block in the synthesis of larger, more complex molecules. bertin-bioreagent.comcaymanchem.com
One major area of application is in the development of peptide-based pharmaceuticals. chemimpex.com Researchers use this compound as a key intermediate for constructing peptide drugs that target specific biological pathways. chemimpex.com For instance, it has been employed in the synthesis of lysine peptide derivatives and in the total synthesis of glucosepane, a complex cross-linking molecule involved in aging and diabetes. bertin-bioreagent.comcaymanchem.com
The compound also serves as a reagent in various biochemical assays, helping researchers to study protein interactions and enzyme activity. chemimpex.com In the field of biotechnology, it can be used in processes related to the production of recombinant proteins. chemimpex.com The ability of its derivatives to form stable complexes with other biomolecules opens avenues for its use in bioconjugation chemistry and the development of advanced materials. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPTGXDPNAHSO-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Considerations
Advanced Synthetic Routes to Z-D-Lys-obzl Benzenesulfonate (B1194179)
The creation of Z-D-Lys-obzl benzenesulfonate is a multi-step process that demands precise control over reactivity to ensure the desired product is obtained in high yield and purity.
Regioselective Protection Strategies for Lysine (B10760008) Amino and Carboxyl Functionalities
Lysine possesses two amino groups, the α-amino group and the ε-amino group, which exhibit different reactivities. openaccesspub.org Effective synthesis of Z-D-Lys-obzl requires the selective protection of these groups. A common strategy involves the initial protection of the more reactive ε-amino group. This can be achieved through various methods, including the use of copper complexes to temporarily shield the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group. cdnsciencepub.com
Another approach utilizes enzymatic or enzyme-mimicking systems. For instance, a supramolecular enzyme-mimic approach has been reported to achieve high regioselectivity (up to 99%) for the protection of the ε-amino group of lysine. researchgate.net This method offers a green alternative, proceeding smoothly at room temperature. researchgate.net The choice of coupling reagents can also influence regioselectivity. Studies have shown that using isobutyl chloroformate can favor Nε-amidation, while reagents like N,N,-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) can promote Nα-amidation. researchgate.net
Once the ε-amino group is protected, the α-amino group can be selectively protected with the benzyloxycarbonyl (Z) group. Subsequently, the carboxyl group is esterified with benzyl (B1604629) alcohol to form the benzyl ester (OBzl).
Chiral Purity Maintenance During Synthesis
Maintaining the D-configuration of the lysine backbone is paramount throughout the synthetic sequence. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can be a significant side reaction under harsh chemical conditions, such as high temperatures or the use of strong acids or bases. mdpi.com
To mitigate this, reaction conditions are carefully controlled. The use of the benzyloxycarbonyl (Z) protecting group is known to suppress racemization of the protected amino acid. wikipedia.org Furthermore, enzymatic methods can be employed to produce enantiopure D-lysine from L-lysine, ensuring a chirally pure starting material. mdpi.com One such method involves a two-enzyme cascade system that can yield D-lysine with an enantiomeric excess of ≥ 99%. mdpi.com Optical rotation measurements are routinely used to confirm that no racemization has occurred during the synthesis. cdnsciencepub.com
Optimization of Salt Formation and Its Implications for Reactivity
The final step in the synthesis is the formation of the benzenesulfonate salt. This is typically achieved by treating the protected lysine derivative with benzenesulfonic acid. The formation of a salt can significantly improve the physicochemical properties of the compound, such as its solubility and stability, which is advantageous for both purification and subsequent reactions. chemimpex.comresearchgate.net Benzenesulfonate is a weak base, deriving from a strong acid, which contributes to the stability of the salt. wikipedia.org
The salt formation can also impact the reactivity of the compound. By protonating the remaining free amino group, the salt can modulate its nucleophilicity, preventing unwanted side reactions. The choice of sulfonic acid can be critical, as they are known to potentially form genotoxic esters as impurities. researchgate.net Therefore, the process must be carefully controlled to ensure the purity of the final product.
Comparative Analysis of Protective Group Schemes Utilizing this compound
The selection of protecting groups is a cornerstone of successful peptide synthesis. wikipedia.org The benzyloxycarbonyl (Z) and benzyl ester (OBzl) groups employed in this compound are classic choices with well-defined roles and characteristics.
Role of Benzyloxycarbonyl (Z) Group in Amine Protection
The benzyloxycarbonyl (Z or Cbz) group, introduced by Leonidas Zervas, is a carbamate-based protecting group for amines. total-synthesis.cominrae.fr It is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. wikipedia.orgyoutube.com The Z group effectively suppresses the nucleophilic and basic properties of the amine's lone pair of electrons. wikipedia.orgyoutube.com
A key advantage of the Z group is its stability under a range of conditions, including those that are basic and mildly acidic, making it orthogonal to many other common protecting groups like Boc and Fmoc. total-synthesis.com This stability, however, is not absolute, as it can be cleaved by strong acids. bachem.com The primary method for deprotection is catalytic hydrogenation, which is a mild and efficient process. inrae.fr
| Property | Description |
| Group | Benzyloxycarbonyl (Z or Cbz) |
| Function | Protects amine functionalities as carbamates. total-synthesis.cominrae.fr |
| Introduction | Typically via benzyl chloroformate (Cbz-Cl). wikipedia.orgyoutube.com |
| Stability | Stable to basic and mildly acidic conditions. total-synthesis.com |
| Cleavage | Catalytic hydrogenation or strong acids (e.g., HBr/acetic acid). inrae.frbachem.com |
| Key Advantage | Suppresses racemization and is orthogonal to many other protecting groups. wikipedia.orgtotal-synthesis.com |
Utility of Benzyl Ester (OBzl) in Carboxyl Protection
The benzyl ester (OBzl) group serves to protect the carboxylic acid functionality. It is commonly introduced by reacting the Nα-protected amino acid with benzyl alcohol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst. wiley-vch.de
Similar to the Z group, the benzyl ester is stable to a variety of reaction conditions but can be cleaved under strong acidic conditions or, more commonly, through catalytic hydrogenation. This parallel cleavage condition with the Z group can be advantageous in syntheses where simultaneous deprotection of both the N-terminus and C-terminus is desired. The benzyl group's bulkiness can sometimes hinder enzymatic access, which can be a factor in certain applications.
| Property | Description |
| Group | Benzyl Ester (OBzl) |
| Function | Protects carboxylic acid functionalities. |
| Introduction | Esterification with benzyl alcohol. wiley-vch.de |
| Stability | Stable under various conditions but susceptible to strong acids. |
| Cleavage | Catalytic hydrogenation or strong acids (e.g., HBr/acetic acid). |
| Key Advantage | Provides stable protection that can be removed under relatively mild hydrogenolysis conditions. |
Influence of Benzenesulfonate Counterion on Synthetic Transformations
In the synthesis of peptide building blocks, the choice of counterion for the purification and isolation of intermediates is a critical consideration that can significantly impact the efficiency, purity, and scalability of the process. For the compound Z-D-Lys-OBzl, the use of benzenesulfonic acid to form the benzenesulfonate salt is a strategic choice that offers several advantages during its synthesis and subsequent use in peptide coupling reactions.
The formation of a salt with a strong acid like benzenesulfonic acid is often employed for amino acid esters that are otherwise difficult to crystallize and isolate. The benzenesulfonate counterion can enhance the crystallinity of the amino acid derivative, facilitating its purification by precipitation from a suitable solvent system. This is particularly advantageous for intermediates like Z-D-Lys-OBzl, which possess protecting groups that may render the free base an oil or a poorly crystalline solid. The resulting salt is typically a stable, free-flowing solid that is easier to handle, weigh, and store compared to the corresponding free base. chemimpex.comcaymanchem.com
Research into the preparation of amino acid benzyl esters has highlighted the utility of arylsulfonic acids, such as the closely related p-toluenesulfonic acid, in driving the esterification reaction and enabling efficient isolation of the product. acs.orgresearchgate.net The direct esterification of an N-protected amino acid with benzyl alcohol in the presence of benzenesulfonic acid can be performed using an azeotropic distillation to remove water, thereby driving the reaction to completion. The use of solvents like cyclohexane (B81311) for this purpose is considered a greener alternative to previously employed hazardous solvents like benzene (B151609) or carbon tetrachloride. acs.orgresearchgate.net Upon completion of the esterification, the benzenesulfonate salt of the amino acid benzyl ester can often be precipitated directly from the reaction mixture or by the addition of a suitable anti-solvent, simplifying the purification process. google.com
The benzenesulfonate counterion also influences the solubility profile of the amino acid building block. While the salt form enhances stability and ease of handling, the free base required for the subsequent peptide coupling step can be readily regenerated by treatment with a suitable base. The enhanced solubility and stability of the benzenesulfonate salt contribute to its utility in various synthetic applications. chemimpex.com
Furthermore, the presence of the benzenesulfonate counterion can have an impact on the stereochemical integrity of the amino acid derivative. The formation of a crystalline salt can help in preventing racemization, which can sometimes occur under the conditions used for esterification or during prolonged storage of the free base. researchgate.net
The table below summarizes the key properties and synthetic considerations related to the use of the benzenesulfonate counterion for Z-D-Lys-OBzl.
| Property | Influence of Benzenesulfonate Counterion | Reference |
| Physical State | Promotes the formation of a stable, crystalline solid. | chemimpex.comcaymanchem.com |
| Purification | Facilitates isolation and purification by crystallization. | acs.orggoogle.com |
| Handling | Results in a free-flowing powder that is easy to handle and weigh. | chemimpex.com |
| Stability | Enhances the stability of the amino acid benzyl ester during storage. | chemimpex.com |
| Solubility | Modifies the solubility profile, allowing for selective precipitation. | chemimpex.com |
| Stereochemical Purity | Can help to maintain the enantiomeric purity of the amino acid derivative. | researchgate.net |
Chemical Reactivity and Derivatization in Advanced Synthetic Pathways
Exploration of the ε-Amino Group Reactivity
The primary amine of the lysine (B10760008) side chain (ε-amino group) is a potent nucleophile when deprotonated and serves as the principal site for derivatization in this specific building block. wikipedia.org Its reactivity is highly dependent on pH; under basic conditions, the deprotonated amine readily engages with electrophiles, whereas at acidic pH, its protonated state renders it significantly less reactive. rsc.orgmdpi.com This pH-dependent behavior is fundamental to achieving selective modifications.
The free ε-amino group is readily susceptible to a variety of chemical modifications, most notably acylation and reductive amination. Acylation reactions involve the formation of an amide bond by treating the amine with an activated carboxylic acid derivative, such as an acyl halide, anhydride, or an active ester (e.g., N-hydroxysuccinimide esters). rsc.orgresearchgate.net This process is a cornerstone of bioconjugation and peptide modification, allowing for the attachment of various moieties like reporter tags, polymers, or other peptide chains. researchgate.net This reaction effectively neutralizes the positive charge of the amine. portlandpress.com
Alternatively, reductive amination provides a pathway to form a stable secondary amine by reacting the ε-amino group with an aldehyde or ketone to form a Schiff base intermediate, which is subsequently reduced. mdpi.com These reactions expand the synthetic toolkit available to chemists for modifying the lysine side chain.
In multi-step syntheses, the ability to selectively protect and deprotect different functional groups is paramount. An orthogonal protection strategy involves using protecting groups that can be removed under distinct chemical conditions without affecting others in the molecule. peptide.comresearchgate.net Since the α-amino (Z) and carboxyl (OBzl) groups in Z-D-Lys-obzl benzenesulfonate (B1194179) are typically removed by hydrogenolysis or strong acid, an orthogonal group for the ε-amino position must be labile to different conditions. peptide.com
The free ε-amino group can be selectively acylated to install such a protecting group. Common examples include the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the palladium-cleavable allyloxycarbonyl (Alloc) group, or the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. researchgate.netsigmaaldrich.comopenaccesspub.org This creates a fully protected, yet versatile, lysine derivative such as Z-D-Lys(Fmoc)-OBzl, which can be incorporated into a peptide chain, followed by the selective removal of the Fmoc group to allow for side-chain modification. nih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to mild acid and hydrogenolysis |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acid and base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to acid and base |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM) | Stable to base and hydrogenolysis |
Lysine is a fundamental component in the synthesis of branched and dendritic peptides, often referred to as multiple antigenic peptides (MAPs), due to its two distinct amino groups. biotage.comresearchgate.net These structures are of great interest for developing vaccines, drug delivery systems, and biomaterials. mdpi.com The synthesis of such complex architectures relies on the controlled, stepwise elongation of peptide chains from both the α- and ε-amino positions. biotage.com
Z-D-Lys-obzl benzenesulfonate can serve as a key intermediate in these synthetic strategies. A peptide or other molecular branch can be built upon its free ε-amino group. Following this, subsequent deprotection of the α-amino and carboxyl groups allows for the incorporation of this newly formed branched unit into a larger molecular assembly. This approach enables the creation of highly complex, well-defined macromolecular structures originating from a single amino acid core. acs.orgacs.org
Orthogonal Protection Strategies for the ε-Amino Functionality
Carboxyl Group Transformation via Benzyl (B1604629) Ester Cleavage and Coupling
The benzyl ester (OBzl) serves as a robust protecting group for the carboxylic acid functionality. Its removal is a critical step that unmasks the carboxyl group, enabling it to participate in subsequent coupling reactions.
The cleavage of benzyl esters is most commonly achieved through catalytic hydrogenolysis, using hydrogen gas in the presence of a palladium catalyst (Pd/C). peptide.com This method is highly efficient and proceeds under mild, neutral conditions. However, it is incompatible with other reducible functional groups, such as the Z group, alkynes, or some sulfur-containing residues. researchgate.net
Alternatively, strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoromethanesulfonic acid (TFMSA) can be used to cleave benzyl esters, though this approach lacks selectivity if other acid-labile protecting groups (like Boc or the Z group) are present. peptide.com For more selective applications where hydrogenolysis is not viable, specific chemical reagents have been developed. Reagents like bromotrimethylsilane (B50905) (TMSBr) and nickel boride can chemoselectively cleave benzyl esters while leaving other functionalities, such as benzyl ethers or different ester types, intact. researchgate.netresearchgate.net
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; Not compatible with reducible groups. |
| Strong Acidolysis | HF, TFMSA, HBr/AcOH | Harsh conditions; Cleaves other acid-labile groups (e.g., Boc, Z). |
| Chemoselective Reagents | TMSBr, Nickel Boride, AlCl₃ | Offers selectivity over other protecting groups like benzyl ethers. researchgate.netresearchgate.net |
Once the carboxyl group is deprotected, it must be activated to facilitate the formation of an amide bond with a nucleophilic amine. bachem.comiris-biotech.de The activation process involves converting the carboxyl's hydroxyl group into a more reactive species that can be easily displaced by an amine. omicsonline.org
This is typically accomplished in situ using a coupling reagent. The reaction forms a highly reactive intermediate, such as an active ester, a mixed anhydride, or an acyl azide (B81097). omicsonline.orguniurb.it Classical coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and minimize the risk of racemization. bachem.comthermofisher.com
Modern peptide chemistry frequently employs uronium or iminium salt-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comomicsonline.org These reagents are known for their high efficiency, rapid reaction times, and suppression of side reactions, making them indispensable tools in both solution-phase and solid-phase peptide synthesis. iris-biotech.deomicsonline.org
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | Nα-benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Alloc | Allyloxycarbonyl |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| Mtt | 4-Methyltrityl |
| Boc | tert-Butoxycarbonyl |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
Methodologies for Selective Benzyl Ester Deprotection
α-Amino Group Transformations Following Benzyloxycarbonyl Deprotection
Catalytic hydrogenolysis is the most prevalent and mildest method for the removal of the benzyloxycarbonyl (Z) group. masterorganicchemistry.com This technique typically involves the use of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), and a source of hydrogen. masterorganicchemistry.com For the specific substrate, this compound, this process is particularly efficient as it simultaneously cleaves both the N-terminal Z-group and the C-terminal benzyl ester (OBzl), which are both susceptible to hydrogenolysis. nih.govresearchgate.net The reaction proceeds under neutral pH, which is advantageous for preserving acid- or base-labile functional groups that might be present in more complex synthetic intermediates. masterorganicchemistry.com
A significant advancement in this area is catalytic transfer hydrogenation (CTH), which avoids the direct use of hazardous hydrogen gas by employing a hydrogen donor molecule in the presence of the catalyst. researchgate.netsemanticscholar.org This method has been successfully used for removing Z-groups and other benzyl-type protecting groups. niscpr.res.in Various hydrogen donors have proven effective, offering a range of reaction conditions.
Common hydrogen donors for catalytic transfer hydrogenation include:
Ammonium Formate : Used with Pd/C in solvents like methanol (B129727) or DMF, this system provides rapid and efficient deprotection at room temperature. niscpr.res.in
1,4-Cyclohexadiene : This is a highly effective hydrogen donor for the rapid removal of Z and benzyl groups. semanticscholar.orgresearchgate.net
Triethylsilane (Et₃SiH) : In conjunction with a palladium catalyst, triethylsilane can be used for the deprotection of benzyl groups under neutral conditions. researchgate.netorganic-chemistry.org
Sodium Borohydride (NaBH₄) : The in-situ generation of hydrogen from NaBH₄ in the presence of Pd/C in methanol offers a user-friendly and very rapid method for Z-group deprotection. researchgate.net
The general applicability of CTH for Z-group removal is well-documented for various amino acid derivatives, as shown in the table below.
| Hydrogen Donor | Catalyst | Substrate Example | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonium Formate | 10% Pd/C | Protected Peptides | Methanol or DMF | Quantitative | niscpr.res.in |
| 1,4-Cyclohexadiene | 10% Pd/C | Z-Ala-OH | Ethanol | 95 | semanticscholar.org |
| 1,4-Cyclohexadiene | 10% Pd/C | Boc-Lys(Z)-OH | Ethanol | 88 | semanticscholar.org |
| Sodium Borohydride | 10% Pd/C | Various N-Cbz amines | Methanol | 93-98 | researchgate.net |
| Triethylsilane | Pd/C | General Benzyl Groups | Not specified | Rapid/Efficient | organic-chemistry.org |
While catalytic hydrogenolysis is highly effective, alternative methods for Z-group removal are necessary when the substrate contains functional groups that are incompatible with hydrogenation, such as alkynes or certain sulfur-containing residues. rsc.org These alternative methods often rely on strong acids or other reductive conditions.
Key alternative methods include:
Strong Acids : The Z-group is labile to strong acidic conditions. researchgate.net Reagents such as hydrogen bromide (HBr) in acetic acid, liquid hydrogen fluoride (B91410) (HF), or trifluoroacetic acid (TFA) at elevated temperatures can achieve deprotection. researchgate.net However, these conditions are harsh and can cleave other acid-sensitive protecting groups, including tert-butyl-based groups (like Boc) and, in the case of Z-D-Lys-OBzl, the benzyl ester. researchgate.net
Lewis Acids : Boron tribromide (BBr₃) is another reagent capable of cleaving Z-groups. researchgate.net
Nucleophilic Deprotection : A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been reported for the deprotection of Cbz-protected amines, offering an alternative for substrates with sensitive functionalities where hydrogenolysis is not suitable. organic-chemistry.org
Isonicotinyloxycarbonyl (iNoc) as a Z-Group Alternative : The limitations of the Z-group, particularly its potential instability during the acidic removal of a Boc group, have led to the development of alternative protecting groups. iris-biotech.deiris-biotech.de The iNoc group, for example, is structurally similar to the Z-group but is highly stable to acid while being readily cleaved by mild reductive methods like zinc dust in aqueous acetic acid or catalytic hydrogenation. iris-biotech.deiris-biotech.de This highlights the ongoing search for orthogonal protection strategies in complex synthesis.
| Method/Reagents | Conditions | Selectivity/Comments | Reference |
|---|---|---|---|
| HBr in Acetic Acid | Strongly acidic | Cleaves Z, Boc, and benzyl esters. Harsh conditions. | researchgate.net |
| Liquid Hydrogen Fluoride (HF) | Strongly acidic | Common in final deprotection steps in peptide synthesis. Cleaves most benzyl- and t-butyl-based groups. | researchgate.net |
| 2-Mercaptoethanol / K₃PO₄ | 75 °C in DMA | Nucleophilic cleavage. Useful for substrates sensitive to hydrogenolysis or strong acids. | organic-chemistry.org |
| Methanesulfonic Acid (MSA) | Acidic | Can be used for deprotection, though effectiveness varies based on other protecting groups present. | jst.go.jpkyoto-u.ac.jp |
Applications in Advanced Biochemical and Organic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis
The Z-group is stable under the mildly acidic or basic conditions used to remove other protecting groups like Boc or Fmoc, respectively, but can be cleaved using harsher conditions such as catalytic hydrogenation or strong acids like HBr in acetic acid. peptide.comchempep.commasterorganicchemistry.com Similarly, the benzyl (B1604629) ester protecting the carboxyl group is cleaved by catalytic hydrogenation. ekb.eg This compatibility allows for the simultaneous deprotection of both the N-terminus and C-terminus if desired. thieme-connect.de While the Z-group is less common in modern automated solid-phase peptide synthesis (SPPS), which predominantly uses the Fmoc/tBu strategy, it remains highly relevant for solution-phase synthesis and for specific applications like side-chain protection. chempep.combachem.comrsc.org
In solution-phase peptide synthesis, Z-D-Lys-obzl benzenesulfonate (B1194179) can be integrated into a growing peptide chain through a standard coupling reaction. The process begins with the neutralization of the benzenesulfonate salt of the ε-amino group and the deprotection of either the α-amino (Z) or α-carboxyl (OBzl) group, depending on the desired coupling strategy.
Typically, to couple this amino acid to the N-terminus of a peptide chain, the benzyl ester of Z-D-Lys-obzl is first removed, often by saponification, to free the carboxylic acid. This free acid is then "activated" using a coupling reagent (e.g., DCC, HATU) to make it more reactive. ekb.eg The activated species is then reacted with the free N-terminal amine of a peptide, forming a new peptide bond. Conversely, to add another amino acid to the N-terminus of the Z-D-Lys-obzl, the Z-group is removed by hydrogenolysis to expose the α-amino group, which can then be coupled with the next activated amino acid in the sequence. peptide.com
A primary application of Z-D-Lys-obzl benzenesulfonate is in the synthesis of peptide analogs and peptidomimetics. bertin-bioreagent.comcaymanchem.com The inclusion of a D-amino acid is a well-established method for creating peptides with enhanced stability against proteolytic enzymes, thereby increasing their in vivo half-life.
Furthermore, protected lysine (B10760008) derivatives are fundamental building blocks for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. worktribe.com For instance, research into cyclic opioid peptidomimetics has involved the synthesis of complex structures containing β³-Lysine, a homolog of lysine. mdpi.com Although these specific examples may use different protecting group strategies (e.g., Fmoc and Mtt), they illustrate the principle of using protected lysine building blocks to construct non-natural peptide architectures. mdpi.com this compound is a suitable precursor for similar analogs, particularly through solution-phase routes or fragment condensation strategies. The synthesis of peptoids, another class of peptide mimetics with N-substituted glycine (B1666218) units, also relies on orthogonally protected monomers to incorporate lysine-type side chains. worktribe.comrsc.org
The protecting group pattern of this compound allows for potential chemo- and regioselective modifications. In this compound, the α-amino and α-carboxyl groups are masked, while the ε-amino group of the lysine side chain is available for reaction after neutralization of the benzenesulfonate salt. This structural arrangement enables selective chemical modification at the lysine side chain without affecting the peptide backbone positions.
For example, a researcher could perform a reaction specifically targeting the ε-amino group, such as acylation, alkylation, or conjugation to another molecule (e.g., a fluorophore, a drug, or a polyethylene (B3416737) glycol chain). Once the side-chain modification is complete, the Z and OBzl groups can be removed, often simultaneously via catalytic hydrogenation, to either yield the final modified D-lysine derivative or to allow for subsequent peptide bond formation at the α-positions. peptide.comekb.eg This orthogonal control is crucial for constructing complex, site-specifically modified peptides and bioconjugates.
Synthesis of Lysine-Containing Peptide Analogs and Mimetics
Development of Biochemical Probes and Enzyme Modulators
Protected amino acids are indispensable tools for developing biochemical probes and enzyme modulators designed to investigate biological systems. chemimpex.com this compound can serve as a precursor for such molecules, which are used to study enzyme activity, protein interactions, and other cellular processes. chemimpex.cominvivochem.com
The compound has been utilized as a reference material in studies of protein digestibility. invivochem.com Specifically, its L-form counterpart (Z-L-Lys-OBzl) was used in research investigating the in vitro digestibility of succinylated proteins by proteases such as pepsin. caymanchem.com In this context, it functions as a substrate analog.
The D-configuration of this compound makes it particularly useful for designing enzyme inhibitors or probes. Since most proteases are stereospecific for L-amino acids, a peptide containing a D-lysine residue would be resistant to cleavage. This allows for the design of substrate analogs that can bind to an enzyme's active site without being degraded, making them effective competitive inhibitors or tools for structural studies (e.g., X-ray crystallography) of enzyme-substrate complexes.
Modulating protein-protein interactions (PPIs) is a major goal in modern drug discovery. Peptides and peptidomimetics are key tools in this endeavor because they can mimic the binding interfaces of natural proteins. The synthesis of peptide libraries and specific analogs to probe these interactions often requires specialized building blocks like this compound.
By incorporating this D-amino acid into a peptide sequence that mimics a known binding motif, researchers can create a stable analog that can disrupt a specific PPI. mdpi.com The lysine side chain can also be functionalized to introduce labels (like biotin (B1667282) or fluorescent tags) for use in binding assays (e.g., pull-down assays, fluorescence polarization) or to add functionalities that enhance binding affinity or cellular uptake. creative-peptides.com The development of such molecular probes is essential for validating PPIs as therapeutic targets and for screening for more potent small-molecule inhibitors.
The Role of this compound in Advanced Biochemical and Organic Synthesis
The protected amino acid derivative, this compound, serves as a crucial building block and reference compound in a variety of sophisticated synthetic applications, ranging from biochemical analysis to the construction of complex molecular libraries. Its unique structural features, including the D-stereochemistry of the lysine core and the presence of orthogonal protecting groups, make it a valuable tool for chemists and biochemists.
This compound is a versatile reagent with significant applications in both biochemical and organic synthesis. Its utility stems from the specific functionalities incorporated into its structure: the Z (benzyloxycarbonyl) group protecting the α-amino group, the benzyl (Bzl) ester protecting the carboxyl group, and the benzenesulfonate salt of the ε-amino group. These protecting groups offer differential stability, allowing for selective deprotection and subsequent modification, a key requirement in multi-step synthetic strategies.
Role as a Reference Compound in Biochemical Assays
This compound is utilized as a reference compound in various biochemical assays. invivochem.comchemimpex.com Its well-defined structure and purity make it suitable for calibrating analytical instruments and for use as a standard in studies involving amino acid derivatives. chemimpex.com For instance, it has been employed in research concerning the study of succinylated proteins. invivochem.com In such assays, the presence of a known compound like this compound allows for the accurate quantification and characterization of enzymatic activity or protein modifications. chemimpex.com
Contribution to Chiral Pool Synthesis and Asymmetric Transformations
The D-configuration of the lysine moiety in this compound makes it a valuable component of the chiral pool, a collection of readily available enantiopure compounds used as starting materials for the synthesis of complex chiral molecules.
This compound as a Source of D-Stereochemistry
The presence of the D-amino acid is significant as many biologically active peptides and small molecules incorporate non-proteinogenic D-amino acids to enhance their stability against enzymatic degradation and to modulate their pharmacological profiles. This compound provides a reliable source of the D-lysine scaffold, enabling the synthesis of peptides and other molecules with specific stereochemical requirements. This is particularly important in the development of peptide-based drugs where the introduction of D-amino acids can lead to improved therapeutic properties.
Stereoselective Introduction of Lysine Moieties into Complex Organic Architectures
The selective introduction of a lysine residue, particularly with a specific stereochemistry, is a critical step in the synthesis of many complex natural products and pharmaceuticals. This compound, with its pre-defined D-stereocenter, facilitates this process. The protecting groups can be selectively removed to unmask the reactive amino and carboxyl groups at the appropriate stages of a synthetic sequence, allowing for the stereoselective formation of peptide bonds or other linkages within a larger molecular framework. Enzymes that catalyze the regio- and stereoselective hydroxylation of amino acids are also valuable tools for creating specific isomers for pharmaceutical use. nih.gov
Construction of Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and other functional molecules. nih.govkoreascience.kr this compound is an important building block in the construction of diverse chemical libraries, particularly those based on peptide and peptoid structures.
Incorporation into Peptide and Peptoid Libraries
Lysine residues are frequently found on the surface of proteins and in the active sites of enzymes, making them key targets for molecular recognition. Consequently, libraries of compounds containing lysine or lysine-like moieties are of great interest for drug discovery. This compound can be readily incorporated into solid-phase peptide synthesis (SPPS) or solution-phase synthesis workflows to generate libraries of peptides and peptoids. nih.gov Peptoids, or oligomers of N-substituted glycines, offer advantages over peptides such as increased cell permeability and resistance to proteolysis. nih.gov The use of this compound allows for the introduction of a D-lysine residue at specific positions within the library members, thereby increasing the structural and functional diversity of the library.
Strategies for Diversification and Screening of Lysine-Based Libraries
Once a lysine-based library is synthesized, various strategies are employed to further diversify its members and screen for biological activity. The ε-amino group of the lysine residue, once deprotected, serves as a convenient handle for chemical modification. A wide array of chemical functionalities can be attached to this position, leading to a vast number of structurally distinct compounds from a single library scaffold.
Screening of these libraries can be performed using a variety of high-throughput methods. mdpi.com For instance, one-bead-one-compound (OBOC) libraries allow for the screening of millions of compounds simultaneously. researchgate.net In this approach, each bead in a resin support carries a unique compound. Beads that bind to a fluorescently labeled target protein can be identified and isolated, and the structure of the active compound can then be determined. researchgate.net Other screening techniques include affinity selection mass spectrometry and screening against DNA-encoded libraries. researchgate.net
Incorporation into Peptide and Peptoid Libraries
Methodologies for Bioconjugation and Advanced Materials Development
The utility of this compound in creating functional materials stems from the versatility of the lysine side chain. The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group, while the benzyl (obzl) ester protects the α-carboxyl group. This protection scheme is central to its application, allowing other chemical transformations to occur before the strategic deprotection and subsequent functionalization of the lysine moiety.
Direct covalent attachment of this compound to biomolecules is not its primary application. Instead, it functions as a precursor, typically incorporated into a peptide sequence, which is then conjugated to a larger biomolecule. The core principle involves the strategic deprotection of the lysine's ε-amino group to make it available for reaction with a target biomolecule. The Z group is stable under many reaction conditions but can be selectively removed, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions that are generally considered mild and orthogonal to many other protecting groups like Boc and Fmoc. rsc.orgmasterorganicchemistry.com
Once the ε-amino group of the lysine residue, originally sourced from this compound, is deprotected, it becomes a nucleophilic handle for a variety of bioconjugation reactions. nih.gov The reactivity of this primary amine is well-established in protein modification. Several classical and modern methods can be employed for this purpose. rsc.org
Common Bioconjugation Strategies for Lysine Side Chains:
Amide Bond Formation: The most common method involves reacting the ε-amino group with activated esters, such as N-hydroxysuccinimide (NHS) esters. rsc.org This reaction is efficient at slightly alkaline pH (typically 7.5-8.5) and results in a stable amide bond, but it can also react with the N-terminal α-amino group of a protein. rsc.orgroyalsocietypublishing.org
Thiourea (B124793)/Urea (B33335) Formation: Reaction with isothiocyanates or isocyanates yields thiourea or urea linkages, respectively. These reactions are also typically performed at a slightly alkaline pH. nih.gov
Reductive Amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary or tertiary amine linkage. nih.gov
Michael Addition: The ε-amino group can participate in aza-Michael addition reactions with Michael acceptors like vinyl sulfones, providing another route to stable covalent linkages.
The choice of conjugation chemistry depends on the nature of the biomolecule, the desired properties of the final conjugate, and the other functional groups present. The use of Z-protected lysine derivatives in peptide synthesis allows for site-specific modification, as the Z group can be removed orthogonally to other protecting groups (e.g., Fmoc/tBu), enabling the precise installation of probes, drugs, or other moieties onto the lysine side chain. beilstein-journals.orgiris-biotech.de
| Conjugation Method | Reagent Type | Resulting Linkage | Typical pH | Key Features |
| Amide Bond Formation | N-Hydroxysuccinimide (NHS) Ester | Amide | 7.5 - 8.5 | Forms stable bond; potential cross-reactivity with N-terminus. rsc.orgroyalsocietypublishing.org |
| Thiourea Formation | Isothiocyanate | Thiourea | 8.0 - 9.0 | Stable linkage; changes charge of the amine. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | 6.0 - 7.5 | Preserves the positive charge of the amine. nih.gov |
| Aza-Michael Addition | Vinyl Sulfonamide/Sulfone | Thioether Amine | 8.0 - 9.0 | Forms stable C-N bond; good selectivity can be achieved. |
This compound is an essential monomer precursor for synthesizing lysine-based polymers and functionalizing nanomaterials. The key intermediate for these applications is Nε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Z-Lys-NCA), which is derived from Z-protected lysine. This monomer readily undergoes ring-opening polymerization (ROP) to produce poly(Nε-benzyloxycarbonyl-L-lysine) (PZLL), a versatile polypeptide with a protected lysine side chain.
The ROP of Z-Lys-NCA can be initiated by primary amines, allowing for the creation of well-defined block copolymers. rsc.org For instance, synthetic polymers like polyisoprene or polystyrene can be functionalized with an amine initiator to grow a PZLL block, resulting in "hybrid" rod-coil block copolymers. rsc.org These materials can self-assemble into complex nanostructures, and the subsequent deprotection of the Z groups yields poly(L-lysine) blocks, which are cationic and pH-responsive.
Grafting onto Nanomaterials:
A "grafting-to" approach is commonly used to functionalize nanomaterials, such as silica (B1680970) nanoparticles. This process involves several steps:
Synthesis of an alkyne-terminated PZLL polymer via ROP of Z-Lys-NCA. cymitquimica.com
Functionalization of the nanomaterial surface (e.g., silica nanoparticles) with azide (B81097) groups.
Covalent attachment of the alkyne-terminated PZLL to the azide-functionalized surface via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". cymitquimica.com
Deprotection of the Z groups on the grafted polymer using agents like HBr in acetic acid to expose the primary amines of the lysine residues. cymitquimica.com
This methodology creates a high density of cationic charges on the nanoparticle surface, which has been explored for applications such as gene delivery and antimicrobial agents. rsc.orgcymitquimica.com
Synthesis of Poly(L-lysine)-based Nanomaterials:
Poly(L-lysine) itself, often derived from the deprotection of PZLL, can be used as a precursor for creating advanced nanomaterials. For example, poly(L-lysine) can be used as a carbon and nitrogen source to synthesize carbon quantum dots (CQDs) through microwave-assisted methods. smolecule.com The resulting CQDs exhibit fluorescence and contain residual amino and carboxyl groups on their surface, conferring good water solubility and potential for further functionalization. smolecule.com
| Application Area | Starting Material/Method | Resulting Material/Structure | Key Research Finding | Reference |
| Polymeric Scaffolds | ROP of Z-Lys-NCA | Polyisoprene-block-poly(L-lysine(Z)) | Creation of hybrid rod-coil block copolymers with pH-responsive behavior after deprotection. | rsc.org |
| Nanoparticle Functionalization | ROP of Z-Lys-NCA & Click Chemistry | Poly(L-lysine)-grafted silica nanoparticles | "Grafting-to" approach achieves high graft density (1 chain/nm²) for antimicrobial applications. | rsc.orgcymitquimica.com |
| Nanomaterial Synthesis | Microwave-assisted carbonization of Poly(L-lysine) | Carbon Quantum Dots (CQDs) | Produces biocompatible, fluorescent nanomaterials with good water solubility. | smolecule.com |
| Dendrimer Synthesis | Stepwise coupling of N-protected L-Lysine | Poly(L-lysine) dendrimers | Controlled, stepwise synthesis leads to highly branched, monodisperse structures for drug delivery. | iris-biotech.de |
Advanced Spectroscopic and Structural Elucidation Studies of Z D Lys Obzl Benzenesulfonate Derivatives
Elucidation of Conformational Dynamics and Stereochemical Integrity in Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptide derivatives containing Z-D-Lys-obzl, NMR studies can provide detailed insights into their conformational preferences.
While specific NMR data for Z-D-Lys-obzl benzenesulfonate (B1194179) derivatives is not extensively available in the public domain, the principles of conformational analysis can be extrapolated from studies on similar protected amino acids. For instance, the benzyloxycarbonyl (Z) group is known to influence the chemical shifts of the α-CH and NH protons of the N-terminal amino acid. These protons typically appear upfield by approximately 0.2 and 0.4 ppm, respectively, compared to their positions when another amino acid is added to the chain.
In the context of a peptide chain, the incorporation of a D-amino acid can induce specific turns and folds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning proton resonances and determining through-bond and through-space connectivities. NOESY, in particular, is crucial for identifying protons that are close in space, providing distance constraints that are essential for calculating the three-dimensional structure of the peptide.
A hypothetical analysis of a tripeptide containing a Z-D-Lys-obzl residue would involve the careful analysis of NOE cross-peaks to determine the dihedral angles (φ, ψ) of the peptide backbone. The presence of a D-amino acid often promotes the formation of specific types of β-turns, which can be identified by characteristic NOE patterns between adjacent residues.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Protected Lysine (B10760008) Residue
| Proton | Representative Chemical Shift (ppm) |
| α-CH | 4.0 - 4.5 |
| β-CH₂ | 1.6 - 1.8 |
| γ-CH₂ | 1.4 - 1.6 |
| δ-CH₂ | 1.5 - 1.7 |
| ε-CH₂ | 3.0 - 3.2 |
| Benzyl (B1604629) CH₂ (OBzl) | 5.1 - 5.3 |
| Benzyl CH₂ (Z-group) | 5.0 - 5.2 |
| Aromatic Protons | 7.2 - 7.8 |
Note: These are representative values and can vary depending on the solvent, temperature, and surrounding amino acid sequence.
X-ray crystallography provides an atomic-resolution view of the solid-state structure of molecules, offering definitive proof of stereochemistry and detailed information about intermolecular interactions within the crystal lattice.
In another relevant study, the crystal structures of block copolypeptides containing ε-CBz-L-lysine and L-valine were investigated. researchgate.net These studies demonstrated that the secondary structure of the copolypeptide is dependent on the chain length of the ε-CBz-L-lysine blocks. Shorter blocks favored a β-sheet conformation, while longer blocks induced the formation of an α-helix. researchgate.net This highlights the significant role that protected lysine residues can play in directing the secondary structure of a peptide.
A crystallographic analysis of a derivative of Z-D-Lys-obzl would unequivocally determine the D-configuration of the α-carbon and reveal the conformation of the benzyloxycarbonyl and benzyl ester protecting groups. Furthermore, the analysis of the crystal packing would show how the benzenesulfonate counter-ion interacts with the protonated amine groups and how intermolecular hydrogen bonds and van der Waals interactions stabilize the crystal lattice.
Table 2: Crystallographic Data for a Representative Protected Lysine Derivative (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z | 2 |
| Resolution (Å) | 1.5 |
| R-factor | 0.045 |
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Mass Spectrometry for Structural Characterization of Derived Oligomers and Conjugates
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and their derivatives, providing accurate molecular weight determination and sequence information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate gas-phase peptide ions.
When analyzing oligomers containing Z-D-Lys-obzl, the initial MS scan would confirm the successful synthesis by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the protected peptide.
Tandem mass spectrometry (MS/MS) is then employed to elucidate the amino acid sequence. In this process, the parent ion of the peptide is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-ions, are then analyzed. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.
The presence of the Z and OBzl protecting groups on the lysine residue would result in a characteristic mass modification. The fragmentation pattern can also provide information about the location of this modified residue within the peptide chain. For instance, if the lysine residue is acetylated, a mass shift of 42 Da is observed for fragment ions containing the modified lysine. nih.gov Similarly, the benzyloxycarbonyl and benzyl groups would impart their own specific mass shifts.
Table 3: Common Fragment Ions in Mass Spectrometry of a Hypothetical Tripeptide Gly-D-Lys(Z)-Ala-OBzl
| Fragment Ion | Calculated m/z |
| [M+H]⁺ | (Molecular Weight + 1) |
| b₁ | (Mass of Gly + 1) |
| b₂ | (Mass of Gly + Mass of D-Lys(Z) + 1) |
| y₁ | (Mass of Ala-OBzl + 1) |
| y₂ | (Mass of D-Lys(Z) + Mass of Ala-OBzl + 1) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary Structure Analysis in Peptides
Circular dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides in solution. rcsb.orgresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The far-UV CD spectrum (190-250 nm) is particularly informative for identifying characteristic secondary structural elements like α-helices, β-sheets, and random coils.
Studies on block copolypeptides of ε-CBz-L-lysine and L-valine have shown a conformational transition from β-sheet to α-helix as the length of the protected lysine block increases, which was clearly observed by changes in their CD spectra. researchgate.net Similarly, the CD spectra of peptides containing Z-D-Lys-obzl would be analyzed to determine their predominant secondary structure in different solvent environments, which can mimic the polar or non-polar environments in biological systems.
Table 4: Characteristic CD Spectral Features for Different Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Positive at ~195 nm, Negative at ~208 nm and ~222 nm |
| β-Sheet | Negative at ~218 nm, Positive at ~195 nm |
| Random Coil | Strong negative band below 200 nm |
Theoretical and Computational Chemistry of Z D Lys Obzl Benzenesulfonate and Its Analogs
Molecular Modeling of Reactivity and Stereoselectivity
Computational modeling provides essential insights into the reactivity and stereoselectivity of protected amino acids. Quantum chemical calculations are a primary tool for exploring reaction mechanisms, identifying transition states, and predicting the most likely products.
Studies on the reactivity of the lysine (B10760008) amino group show that it readily reacts with various agents. researchgate.net Computational models, often using Density Functional Theory (DFT), can calculate the free energy barriers for different reaction pathways, such as acylation or alkylation at the side-chain amine. researchgate.net For Z-D-Lys-obzl benzenesulfonate (B1194179), modeling would be crucial to predict the chemoselectivity of reactions involving the deprotected side-chain amine versus potential reactions at the protected backbone.
Furthermore, computational approaches have been developed to understand the regioselective protection of lysine itself. nih.gov These models, which can simulate enzyme-mimicking systems, help to explain how one amino group can be modified with high selectivity over another. nih.gov Such studies provide a basis for understanding the synthetic efficiency of preparing the title compound and predicting the outcomes of subsequent modification attempts. For instance, modeling the reaction between a model lysine side chain and aldehydes has shown that the solvent environment critically influences the product distribution, a finding supported by detailed quantum chemical calculations of the reaction mechanism. researchgate.net
Table 1: Representative Computational Approaches for Reactivity Analysis
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction thermodynamics |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed or solvent-mediated reactions | Substrate binding modes, catalytic effects, product selectivity |
Conformational Analysis and Energy Landscapes of Protected Lysine Derivatives
The three-dimensional shape of Z-D-Lys-obzl benzenesulfonate is not static but exists as an ensemble of interconverting conformers. Understanding this conformational landscape is key to predicting its physical properties and biological interactions. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds.
The primary determinants of the molecule's conformation are the dihedral angles along its backbone (Φ, Ψ) and its side chain (χ angles). researchgate.net The bulky Z and benzyl (B1604629) protecting groups impose significant steric constraints, limiting the accessible regions of the Ramachandran plot and influencing the side-chain rotamer preferences.
Computational techniques like molecular dynamics (MD) and Monte Carlo simulations are used to sample these conformational spaces. researchgate.net From these simulations, a potential energy landscape can be constructed, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net Studies on other protected peptides, such as those with tert-butyloxycarbonyl (Boc) groups, have shown that protecting groups play a critical role in directing self-assembly into higher-order structures like β-sheets, a process governed by the molecule's conformational preferences. rsc.org It is hypothesized that the Z and benzyl groups in Z-D-Lys-obzl would similarly influence its assembly behavior in various solvents. rsc.org
Table 2: Key Dihedral Angles for Conformational Analysis of a Protected Lysine
| Angle | Atoms Defining the Angle | Description |
|---|---|---|
| Φ (phi) | C'-N-Cα-C' | Backbone dihedral angle |
| Ψ (psi) | N-Cα-C'-N | Backbone dihedral angle |
| χ1 | N-Cα-Cβ-Cγ | Side-chain dihedral angle |
| χ2 | Cα-Cβ-Cγ-Cδ | Side-chain dihedral angle |
| χ3 | Cβ-Cγ-Cδ-Cε | Side-chain dihedral angle |
Simulation of Interactions in Peptide and Protein Systems
When incorporated into a peptide or interacting with a protein, protected lysine derivatives can significantly alter the system's structure and function. Atomistic force field simulations are a powerful tool to investigate these interactions in detail.
For a molecule like this compound, accurate simulation requires a well-parameterized force field. The Generalized Amber Force Field (GAFF) is often used for drug-like molecules. nih.govacs.org Crucially, the partial atomic charges, which govern electrostatic interactions, are typically derived from high-level quantum mechanical calculations (e.g., Hartree-Fock/6-31G* basis set) to ensure accuracy. nih.govacs.org
Hybrid computational and experimental studies on methyl-lysine analogues provide a direct blueprint for simulating such systems. nih.govacs.org These studies use non-equilibrium thermodynamic integration to calculate the difference in binding free energy (ΔΔG) between a protein and various lysine analogs. nih.gov This method computationally "mutates" one molecule into another over the course of a simulation to determine their relative binding affinities. Such a framework could be used to predict how the Z and benzyl protecting groups on D-lysine would affect its binding to a target protein compared to natural L-lysine. These simulations are performed in explicit solvent models to accurately capture the hydration effects that are critical for molecular recognition. nih.gov
Table 3: Typical Parameters for Molecular Dynamics Simulation of Protected Lysine Analogs
| Parameter | Example Value/Method | Reference |
|---|---|---|
| Force Field | Generalized Amber Force Field (GAFF) | nih.govacs.org |
| Partial Charges | Derived from Quantum Mechanics (Hartree-Fock/6-31G*) | nih.govacs.org |
| Water Model | TIP3P explicit solvent | nih.gov |
| Simulation Engine | Gaussian03, Amber | nih.gov |
| Free Energy Method | Non-equilibrium thermodynamic integration | nih.govacs.org |
Predictive Studies for Novel Synthetic Pathways
Computational chemistry is increasingly used not only to analyze existing molecules but also to predict new ways to synthesize them. For a multi-component molecule like this compound, computational retrosynthesis tools can propose viable synthetic routes.
Resources like the ARBRE (Aromatic compounds RetroBiosynthesis Repository and Explorer) network, though focused on biosynthesis, employ principles applicable to synthetic chemistry. biorxiv.org Such systems use a set of generalized reaction rules to map out potential pathways from a target molecule back to simpler, commercially available starting materials. biorxiv.org Each proposed reaction step can be evaluated based on predicted thermodynamics (e.g., standard Gibbs free energy of reaction) and atom conservation to identify the most efficient routes. biorxiv.org
Future Research Directions and Emerging Paradigms
Exploration of Z-D-Lys-obzl Benzenesulfonate (B1194179) in Next-Generation Biocatalysis
The incorporation of D-amino acids like D-lysine into peptides is a key strategy for enhancing their proteolytic stability, a critical attribute for therapeutic peptides. nih.govacs.org Next-generation biocatalysis is poised to leverage enzymatic processes for the synthesis of these modified peptides, offering greener and more selective alternatives to purely chemical methods. csic.esrsc.org
Future research will likely focus on the enzymatic synthesis of peptides containing D-lysine, sourced from Z-D-Lys-obzl benzenesulfonate. While most natural proteases selectively recognize L-amino acids, engineered or newly discovered enzymes are showing promise in accepting D-amino acid substrates. nih.govcsic.es The development of "designer" enzymes or the use of promiscuous enzymes could enable the direct and controlled incorporation of this compound or its deprotected derivatives into a growing peptide chain. nih.govcsic.es
A significant area of exploration is the use of cascade reactions where multiple enzymes work in concert. For instance, a lipase (B570770) could be used for the regioselective deprotection of the benzyl (B1604629) ester, followed by a peptide ligase to form the peptide bond. Research into enzyme compatibility with the Z-protecting group and the benzenesulfonate salt form is essential. Furthermore, the application of Fe(II)/α-ketoglutarate-dependent dioxygenases for the hydroxylation of lysine (B10760008) residues presents an exciting avenue, potentially allowing for the late-stage functionalization of peptides containing D-lysine to create novel derivatives with unique properties. nih.gov
Table 1: Potential Biocatalytic Applications and Research Focus for this compound
| Research Area | Enzyme Class | Potential Application | Key Research Questions |
| Peptide Ligation | Engineered Ligases | Direct incorporation of D-lysine into peptide backbones. | Enzyme specificity for D-isomers; tolerance for Z and Obzl protecting groups. |
| Selective Deprotection | Lipases/Esterases | Removal of the benzyl ester to free the carboxylic acid for subsequent coupling. | Orthogonality with the Z-group; reaction kinetics and yield. |
| Cascade Synthesis | Multi-enzyme systems | One-pot synthesis of D-lysine containing peptides from basic precursors. | Optimization of reaction conditions for multiple enzymes; compatibility of biocatalysts. csic.esresearchgate.net |
| Late-stage Functionalization | Dioxygenases | Introduction of hydroxyl groups on the lysine side chain for further modification. nih.gov | Enzyme activity on D-lysine substrates; regioselectivity of hydroxylation. |
Integration into Automated Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. formulationbio.combeilstein-journals.orgnih.gov The integration of non-standard amino acids like this compound into these platforms is a key step toward the routine synthesis of complex, proteolytically resistant peptides. formulationbio.com
While SPPS is well-established for L-amino acids, the incorporation of D-isomers is also feasible and becoming more common. beilstein-journals.org The primary challenge lies in optimizing the coupling and deprotection steps for this specific building block. The bulky Z-group may require longer reaction times or more potent coupling reagents to ensure efficient peptide bond formation. The stability of the benzenesulfonate salt in the various solvents used in SPPS is another consideration.
Future research will focus on developing and refining protocols for the efficient use of this compound in automated synthesizers. This includes screening different coupling reagents, optimizing reaction times, and ensuring complete removal of the temporary N-terminal protecting group (e.g., Fmoc) without affecting the Z-group or the benzyl ester. The physical properties of the resin support can also be tailored to better accommodate the steric bulk of the protected D-amino acid. springernature.com
Table 2: Challenges and Solutions for Integrating this compound in Automated SPPS
| Challenge | Potential Solution | Research Focus |
| Inefficient Coupling | Use of stronger coupling agents (e.g., HATU, HCTU); extended coupling times. | Comparative studies of coupling efficiencies; real-time monitoring of reactions. |
| Steric Hindrance | Optimization of resin loading and linker chemistry. | Development of novel resins with improved swelling properties and accessibility. |
| Premature Deprotection | Ensuring the orthogonality of the N-terminal protecting group (e.g., Fmoc) with the Z and Obzl groups. | Stability studies of the protected amino acid under various SPPS conditions. |
| Aggregation | Incorporation of pseudoprolines or other aggregation-disrupting elements in the peptide sequence. | Design of synthetic strategies to minimize on-resin aggregation. |
Development of Novel Analytical Techniques for Derivatives
As peptides incorporating this compound become more common, the need for robust analytical techniques to characterize these molecules and their derivatives will grow. Standard methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses for peptide analysis, but the presence of the D-amino acid and protecting groups can introduce complexities. acs.orgunifi.itnih.govnih.gov
In mass spectrometry, the fragmentation patterns of peptides containing D-amino acids can be similar to their L-counterparts, but subtle differences may exist that could be exploited for stereochemical assignment. The Z-group and benzyl ester also have characteristic fragmentation behaviors that need to be accounted for in spectral interpretation. acs.org Future work could involve developing specialized MS/MS fragmentation techniques or ion mobility spectrometry to better resolve and identify diastereomeric peptides.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.netresearchgate.net The presence of a D-amino acid can significantly alter the peptide's conformation, and detailed 2D NMR studies (like COSY, TOCSY, and NOESY) will be crucial for elucidating these structural changes. unifi.it Furthermore, NMR can be used to monitor the deprotection steps during synthesis, ensuring the selective removal of the protecting groups. researchgate.net Research into novel NMR pulse sequences and the use of chiral solvating agents could aid in the unambiguous assignment of stereochemistry.
Expansion into Unexplored Areas of Chemical Biology
The unique properties of D-amino acid-containing peptides open up new avenues in chemical biology. nih.govmdpi.commdpi.com this compound, as a precursor to these peptides, is a key enabling tool for exploring these frontiers.
One promising area is the development of D-peptides as therapeutic agents that are resistant to degradation by endogenous proteases. acs.org This enhanced stability makes them excellent candidates for drugs with longer half-lives. Mirror-image phage display, a technique used to identify D-peptides that bind to natural L-protein targets, relies on the availability of a diverse set of D-amino acid building blocks. acs.org
Furthermore, peptides containing D-lysine can be used to probe protein-protein interactions. The introduction of a D-amino acid can disrupt or alter binding interfaces in a predictable way, providing insights into the structural requirements for molecular recognition. The ε-amino group of the lysine side chain, once deprotected, serves as a versatile handle for bioconjugation, allowing for the attachment of fluorescent probes, affinity tags, or drug molecules. nih.govmdpi.com
Unexplored applications could include the use of D-lysine containing peptides in the development of novel biomaterials, where the altered stereochemistry could lead to materials with unique self-assembly properties and resistance to biodegradation. Another area of interest is in the study of the microbiome, as many bacteria produce and utilize D-amino acids in their cell walls and as signaling molecules. mdpi.com Peptides containing D-lysine could be used to probe or interfere with these bacterial processes.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Z-D-Lys-obzl benzenesulfonate, and how can researchers optimize reaction conditions for high purity?
- Methodology : The synthesis of benzenesulfonate derivatives typically involves sulfonation of aromatic precursors followed by neutralization with sodium hydroxide . For this compound, a stepwise approach is recommended:
Sulfonation : Use sulfuric acid or its anhydride to introduce the sulfonate group to the benzene ring.
Neutralization : React the sulfonic acid intermediate with sodium hydroxide to form the sodium salt.
Purification : Employ column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the product .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility) and stoichiometric ratios (e.g., 2:1 molar ratio of sodium benzenesulfonate to alkyne in coupling reactions) to minimize side products .
Q. How can researchers accurately quantify trace benzenesulfonate esters (e.g., methyl benzenesulfonate) in this compound samples?
- Methodology : Use LC-QQQ-MS/MS with an Agilent Zorbax SB-C18 column and a mobile phase of methanol/water containing 5 mmol·L⁻¹ ammonium formate and 0.1% formic acid. Key parameters:
- Detection : MRM mode in ESI(+), with LOQs of 1–20 ng·mL⁻¹ for esters like methyl benzenesulfonate .
- Validation : Ensure linearity (R² ≥ 0.998), precision (RSD <5%), and recovery (90–100%) via spiked samples .
- Troubleshooting : Prevent hydrolysis of esters by preparing solutions immediately before analysis and avoiding aqueous storage .
Advanced Research Questions
Q. What mechanistic insights explain the esterification reactivity of benzenesulfonate derivatives, and how do solvent systems influence reaction pathways?
- Methodology : Conduct DFT studies to map energy barriers for sulfonic acid + alcohol esterification. For example:
- Gas-phase vs. solution : Activation barriers for methyl benzenesulfonate formation increase from 10.1 kJ·mol⁻¹ (gas) to 10.2 kJ·mol⁻¹ (solution) due to solvation effects .
- Nucleophilicity : Benzenesulfonate anions exhibit lower nucleophilicity than water, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .
Q. How do intermolecular interactions (e.g., hydrogen bonding) between this compound and polymers like PVP affect solubility and fluorescence properties?
- Methodology :
- Spectroscopic analysis : Employ FTIR to observe red-shifted amide I bands (indicative of hydrogen bonding) and fluorescence spectroscopy to detect π→π* transitions in benzenesulfonate-PVP complexes .
- Solubility enhancement : PVP disrupts europium benzenesulfonate’s crystal lattice via coordination, increasing chloroform solubility by 10 wt% .
Q. How can researchers resolve contradictions in reported bioactivity data for benzenesulfonate derivatives?
- Methodology :
Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate compound purity via LC-MS .
Meta-analysis : Compare data across studies using tools like Bland-Altman plots to identify systematic biases .
Mechanistic studies : Probe off-target effects (e.g., LSD1 inhibition) using gene expression profiling or CRISPR screens .
Data Presentation and Analysis Guidelines
- Raw data : Include large datasets (e.g., HPLC chromatograms, kinetic curves) in appendices, with processed data (e.g., peak ratios, activation energies) in the main text .
- Statistical rigor : Apply ANOVA or t-tests for comparative studies, reporting p-values and effect sizes .
- Structural visualization : Use X-ray crystallography or DFT-optimized geometries to illustrate hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
